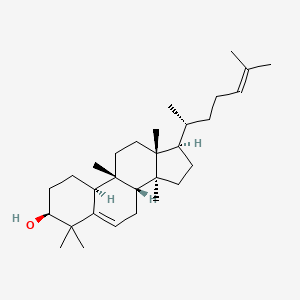

Cucurbitadienol

説明

This compound has been reported in Toxicodendron sylvestre with data available.

Structure

3D Structure

特性

IUPAC Name |

(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-16-17-30(8)25-14-12-23-24(13-15-26(31)27(23,4)5)28(25,6)18-19-29(22,30)7/h10,12,21-22,24-26,31H,9,11,13-19H2,1-8H3/t21-,22-,24-,25-,26+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPRAEIJBDUDRX-FBJXRMALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317025 | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35012-08-9 | |

| Record name | Cucurbitadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35012-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitadienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rising Star in Triterpenoid Research: A Technical Guide to Cucurbitadienol from Cucurbitaceae

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthetic pathways of cucurbitadienol, a pivotal precursor to bioactive compounds in the Cucurbitaceae family.

This whitepaper serves as an in-depth resource on this compound, a tetracyclic triterpenoid (B12794562) alcohol that is the central building block for a wide array of medicinally significant compounds, including the intensely sweet mogrosides and the bitter, cytotoxic cucurbitacins. As interest in these natural products for pharmaceutical and nutraceutical applications grows, a thorough understanding of their precursor, this compound, is paramount. This document provides a consolidated overview of its origins within the gourd family (Cucurbitaceae), detailed methodologies for its extraction and purification, and a visual representation of its biochemical journey.

Natural Sources and Abundance of this compound

This compound is the foundational molecule synthesized by members of the Cucurbitaceae family, which includes well-known species such as pumpkins, cucumbers, melons, and the increasingly popular monk fruit. The concentration of this precursor can vary significantly between species and even between different cultivars of the same species.

The most extensively studied source of this compound is the fruit of Siraitia grosvenorii (monk fruit), where it serves as the immediate precursor to the highly sweet mogrosides. Quantitative analyses have revealed that the this compound content in the fruits of different S. grosvenorii varieties can differ substantially.[1] For instance, studies have reported a mean content of 0.50 mg/g, with a range from 0.17 to 1.80 mg/g across various cultivars.[1]

While this compound is the precursor to cucurbitacins in other cucurbits like Cucurbita pepo (pumpkin), Cucumis sativus (cucumber), and Citrullus lanatus (watermelon), quantitative data for this compound itself in these species is less readily available in scientific literature. Research has predominantly focused on the downstream, more biologically active cucurbitacins. The presence and activity of the enzyme responsible for its synthesis, this compound synthase, has been confirmed in these species, indicating its role as a key intermediate.

Table 1: Quantitative Data of this compound in Siraitia grosvenorii

| Plant Species | Cultivar/Variety | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Siraitia grosvenorii | Variety 1 | Fruit | 1.80 | [1] |

| Siraitia grosvenorii | Variety 2 | Fruit | 1.24 | [1] |

| Siraitia grosvenorii | Variety 3 | Fruit | 0.85 | [1] |

| Siraitia grosvenorii | Variety 4 | Fruit | 0.62 | [1] |

| Siraitia grosvenorii | Variety 5 | Fruit | 0.50 (mean) | [1] |

| Siraitia grosvenorii | Variety 6 | Fruit | 0.33 | [1] |

| Siraitia grosvenorii | Variety 7 | Fruit | 0.17 | [1] |

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound is a critical branch point in the triterpenoid pathway in Cucurbitaceae. The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor for many triterpenoids and steroids in plants. This intricate cyclization is catalyzed by a specific oxidosqualene cyclase known as this compound synthase (CS or CbQ).

Following its synthesis, this compound undergoes a series of modifications, primarily oxidation and glycosylation, to yield the diverse array of bioactive compounds found in this plant family. These subsequent steps are catalyzed by various enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). The specific combination of these enzymes present in a particular species dictates whether the final products are the sweet mogrosides of Siraitia grosvenorii or the bitter cucurbitacins found in other cucurbits.

Experimental Protocols: Isolation and Quantification of this compound

The isolation and quantification of the relatively nonpolar this compound from complex plant matrices require a multi-step approach. The following protocols are a synthesis of methodologies reported in the literature for the analysis of this compound and related triterpenoids.

Extraction

-

Sample Preparation: Lyophilize fresh plant material (e.g., fruit pulp of S. grosvenorii) to a constant weight and grind into a fine powder.

-

Solvent Extraction:

-

For quantitative analysis of this compound, a dual-solvent system is effective. Extract the powdered plant material with a methanol (B129727)/water solution (e.g., 80:20, v/v) through ultrasonication or maceration.

-

For preparative isolation, a less polar solvent can be used initially. Perform a Soxhlet extraction or repeated maceration with n-hexane to enrich the nonpolar fraction containing this compound.

-

Purification and Isolation

-

Liquid-Liquid Partitioning:

-

For the methanol/water extract, evaporate the methanol under reduced pressure. Partition the remaining aqueous phase multiple times with an equal volume of n-hexane.

-

Combine the n-hexane fractions, as this compound will preferentially partition into this nonpolar solvent.

-

-

Drying and Concentration: Dry the combined n-hexane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield a crude extract enriched in this compound.

-

Chromatographic Purification (for high-purity isolation):

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for obtaining high-purity this compound for structural elucidation or as an analytical standard.

-

Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the purified extract or the dried n-hexane fraction in n-hexane.

-

GC Conditions: Use a nonpolar capillary column (e.g., HP-5MS). A typical temperature program starts at a lower temperature (e.g., 80°C), holds for a short period, then ramps up to a high temperature (e.g., 300°C) and holds to ensure elution of the high-boiling point triterpenoid.

-

MS Conditions: Use electron impact (EI) ionization at 70 eV. Quantification is achieved by creating a calibration curve with a purified this compound standard and comparing the peak area of the analyte in the sample to this curve.

-

Conclusion

This compound stands as a molecule of significant interest due to its central role in the biosynthesis of a wide range of commercially and medically important triterpenoids in the Cucurbitaceae family. This guide provides a foundational understanding of its natural sources, with a particular focus on the quantitative data available for Siraitia grosvenorii, and outlines the key enzymatic steps in its formation and subsequent diversification. The detailed experimental protocols offer a practical framework for researchers aiming to isolate and quantify this pivotal precursor. Further research into the quantitative distribution of this compound across a broader range of Cucurbitaceae species will undoubtedly unveil new opportunities for the targeted breeding of plants with enhanced profiles of desired bioactive compounds and will aid in the metabolic engineering efforts for their sustainable production.

References

The Pivotal Role of Cucurbitadienol in Plant Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitadienol, a tetracyclic triterpenoid (B12794562), stands as a critical biosynthetic intermediate in the plant kingdom, particularly within the Cucurbitaceae family. It is the molecular backbone from which two major classes of specialized metabolites with significant biological and commercial importance are derived: the bitter-tasting, defensive cucurbitacins and the intensely sweet mogrosides. This technical guide provides a comprehensive overview of the role of this compound in plant biochemistry, detailing its biosynthetic pathway, physiological functions, and the intricate regulatory networks that govern its production. This document synthesizes current research to offer valuable insights for professionals in plant science and drug development, highlighting the potential for metabolic engineering and the discovery of novel bioactive compounds.

Introduction

This compound is the first committed precursor in the biosynthesis of all cucurbitane-type triterpenoids.[1] Its formation represents a key metabolic branch point, diverting the flow of isoprenoids away from primary metabolism (such as sterol biosynthesis) towards the production of a diverse array of specialized metabolites.[1] These downstream compounds, notably cucurbitacins and mogrosides, play crucial roles in plant defense and have garnered significant interest for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[2][3] Understanding the biochemistry of this compound is therefore fundamental to harnessing the potential of these valuable natural products.

Biosynthesis of this compound and its Derivatives

The synthesis of this compound is the initial step in a multi-enzyme pathway that leads to the vast structural diversity of cucurbitane-type compounds. This process begins with the cyclization of a common triterpene precursor and is followed by a series of oxidative and other modifications.

The Core Biosynthetic Pathway

The biosynthesis of this compound and its subsequent conversion into cucurbitacins and mogrosides can be summarized in the following key steps:

-

Cyclization of 2,3-Oxidosqualene (B107256): The pathway initiates with the cyclization of (3S)-2,3-oxidosqualene, a linear triterpenoid precursor. This reaction is catalyzed by the enzyme This compound synthase (CS or CbQ) , a member of the oxidosqualene cyclase (OSC) family.[4][5][6] This step is the defining reaction for the formation of the cucurbitane skeleton.[1]

-

Oxidative Modifications: Following its formation, the this compound backbone undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2][3] These enzymes introduce hydroxyl and carbonyl groups at various positions on the this compound molecule, leading to a wide array of structurally diverse intermediates.[2][3] For instance, in the biosynthesis of mogrosides, CYP87D18 has been identified as a multifunctional this compound oxidase that catalyzes oxidation at the C-11 position.

-

Further Tailoring Reactions: The oxidized this compound derivatives can be further modified by other enzymes, including acyltransferases (ACTs) and UDP-glycosyltransferases (UGTs) .[2][4] Acyltransferases are responsible for the acetylation of hydroxyl groups, a common feature in many cucurbitacins.[3] Glycosyltransferases, on the other hand, attach sugar moieties to the triterpenoid scaffold, leading to the formation of saponins (B1172615) like mogrosides.[4]

The following diagram illustrates the general biosynthetic pathway leading from 2,3-oxidosqualene to cucurbitacins and mogrosides, with this compound as the central intermediate.

Physiological Role of this compound and its Derivatives

The primary role of this compound in plant biochemistry is as a precursor to specialized metabolites that mediate interactions with the environment, particularly in defense against herbivores.

Chemical Defense

Cucurbitacins, the bitter-tasting derivatives of this compound, are potent defense compounds found in many members of the Cucurbitaceae family.[2][3] Their intense bitterness acts as a deterrent to a wide range of generalist herbivores, thereby protecting the plant from predation.[7] The production of these compounds can be constitutive or induced upon herbivore attack, highlighting a dynamic defense strategy.

Abiotic Stress Response

There is growing evidence to suggest that the biosynthesis of cucurbitacin, and by extension this compound, is linked to the plant's response to abiotic stress. Studies have shown that the expression of cucurbitacin biosynthetic genes can be upregulated by drought, cold, and the application of abscisic acid (ABA), a key phytohormone involved in stress signaling.[4] This suggests a broader role for these compounds in mediating the plant's adaptation to adverse environmental conditions.

Regulation of this compound Biosynthesis

The production of this compound and its derivatives is tightly regulated at the transcriptional level, ensuring that these metabolically expensive compounds are synthesized in the appropriate tissues and at the appropriate times.

Transcriptional Regulation

The genes encoding the enzymes of the cucurbitacin biosynthetic pathway are often co-expressed and organized in biosynthetic gene clusters.[2] The expression of these genes is controlled by specific transcription factors. In cucumber, two basic helix-loop-helix (bHLH) transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified to regulate cucurbitacin biosynthesis in a tissue-specific manner.[2][4][7] More recently, a CmWRKY13 transcription factor has been shown to be involved in the regulation of cucurbitacin B biosynthesis in melon, and it appears to act synergistically with CmBt.[8]

Hormonal and Environmental Cues

As mentioned previously, the biosynthesis of cucurbitacins is influenced by the phytohormone abscisic acid (ABA).[4] ABA signaling is a central component of the plant's response to drought and other abiotic stresses.[9][10][11][12][13] The upregulation of cucurbitacin biosynthetic genes by ABA suggests a direct link between environmental stress perception and the activation of this defensive pathway.

The following diagram illustrates the transcriptional regulation of the cucurbitacin biosynthetic pathway.

Data Presentation

Table 1: Quantitative Analysis of this compound and its Precursor in Siraitia grosvenorii Varieties

| Variety | Squalene Content (mg/g) | This compound Content (mg/g) |

| C2 | 1.24 | Data not specified |

| E3 | 0.03 | Data not specified |

| Data from a study analyzing different varieties of S. grosvenorii, showing significant variation in the content of this compound's precursor, squalene.[14] |

Table 2: Kinetic Parameters of Siraitia grosvenorii this compound Synthase (SgCS) Variants

| SgCS Variant | Specific Activity (nmol min-1 mg-1) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 50R573L | 10.24 | 28.31 ± 2.12 | 0.013 ± 0.001 | 459.20 |

| 50C573L | Not specified | 43.15 ± 3.56 | 0.012 ± 0.002 | 278.10 |

| 50R573Q | Activity too weak for measurement | Not determined | Not determined | Not determined |

| 50C573Q | Activity too weak for measurement | Not determined | Not determined | Not determined |

| 50K573L (mutant) | Not specified | 22.13 ± 1.89 | 0.017 ± 0.001 | 768.19 |

| Kinetic parameters of wild-type and a site-directed mutant of SgCS, demonstrating differences in catalytic efficiency.[14][15] |

Experimental Protocols

Functional Characterization of this compound Synthase in Yeast

This protocol describes the heterologous expression of a candidate this compound synthase gene in a yeast strain to confirm its enzymatic function.

Workflow Diagram:

Methodology:

-

Gene Cloning and Yeast Transformation: The full-length cDNA of the candidate this compound synthase gene is cloned into a yeast expression vector (e.g., pYES2). The resulting plasmid is then transformed into a lanosterol (B1674476) synthase-deficient yeast strain, such as Saccharomyces cerevisiae GIL77, using the lithium acetate (B1210297) method.[16] An empty vector is used as a negative control.

-

Yeast Culture and Induction: Transformed yeast colonies are grown in an appropriate selection medium. Protein expression is induced by transferring the culture to a medium containing galactose.[16]

-

Metabolite Extraction: After induction, the yeast cells are harvested by centrifugation. The cell pellet is saponified by refluxing with 20% KOH in 50% ethanol. The non-saponifiable lipids are then extracted three times with an equal volume of n-hexane.[14][16]

-

GC-MS Analysis: The combined n-hexane extracts are dried, and the residue is redissolved in n-hexane for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced this compound.[14][16]

In Vitro Enzyme Assay for this compound Synthase

This protocol is for determining the kinetic parameters of a purified this compound synthase.

Methodology:

-

Protein Expression and Purification: The this compound synthase gene is expressed in a suitable host (e.g., E. coli or yeast) with a purification tag (e.g., His-tag). The recombinant protein is then purified using affinity chromatography.

-

Enzyme Reaction: The standard assay mixture contains the purified enzyme, the substrate (3S)-2,3-oxidosqualene, and a suitable buffer. The reaction is incubated at a specific temperature for a set period.

-

Product Quantification: The reaction is stopped, and the product, this compound, is extracted. The amount of product formed is quantified using GC-MS.

-

Kinetic Parameter Determination: The initial reaction velocities are measured at varying substrate concentrations. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are then determined by fitting the data to the Michaelis-Menten equation.[14][15]

Quantitative Analysis of this compound in Plant Tissues

This protocol outlines the extraction and quantification of this compound from plant material.

Methodology:

-

Sample Preparation: Fresh or dried plant material is ground into a fine powder.

-

Extraction: The powdered sample is extracted with a suitable solvent. For this compound, a two-phase extraction can be employed. First, an extraction with a polar solvent mixture like methanol/water is performed. This extract is then partitioned against a non-polar solvent such as n-hexane to isolate the this compound.[14]

-

GC-MS Analysis: The n-hexane extract is concentrated and analyzed by GC-MS. Quantification is typically performed using an external standard curve prepared with an authentic this compound standard.[14]

Conclusion and Future Perspectives

This compound is a cornerstone of specialized metabolism in the Cucurbitaceae family and beyond. Its biosynthesis pathway and regulatory networks are becoming increasingly well-understood, opening up new avenues for research and application. For drug development professionals, the diverse pharmacological activities of this compound derivatives, such as cucurbitacins, present a rich source of lead compounds for anti-cancer and anti-inflammatory therapies. For plant scientists and metabolic engineers, the elucidation of the biosynthetic pathway and its regulation provides the tools to engineer crops with enhanced pest resistance or to produce high-value compounds in microbial systems. Future research will likely focus on further unraveling the intricate details of the downstream tailoring enzymes, discovering novel regulatory elements, and leveraging synthetic biology approaches to produce this compound and its derivatives in a sustainable and scalable manner.

References

- 1. Biosynthesis, regulation, and domestication of bitterness in cucumber | Semantic Scholar [semanticscholar.org]

- 2. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound synthase - Wikipedia [en.wikipedia.org]

- 7. research.wur.nl [research.wur.nl]

- 8. Transcription Factor CmWRKY13 Regulates Cucurbitacin B Biosynthesis Leading to Bitterness in Oriental Melon Fruit (Cucumis melo var. Makuwa Makino) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of Abscisic Acid Synthesis and Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 11. purdue.edu [purdue.edu]

- 12. Abscisic Acid Biosynthesis Gene Underscores the Complexity of Sugar, Stress, and Hormone Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of a Novel Specific this compound Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a Novel Specific this compound Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Cucurbitadienol as the Foundational Precursor in Mogroside Biosynthesis

This technical guide provides a comprehensive overview of the biosynthesis of mogrosides, a class of high-intensity, zero-calorie natural sweeteners derived from the fruit of Siraitia grosvenorii (monk fruit). Central to this pathway is the triterpenoid (B12794562) this compound, which serves as the molecular scaffold for all subsequent enzymatic modifications that lead to the diverse family of sweet-tasting mogrosides. This document details the key enzymatic steps, presents quantitative data from relevant studies, outlines experimental protocols, and visualizes the core biochemical pathway.

The Mogroside Biosynthetic Pathway: From Squalene to Sweetness

The biosynthesis of mogrosides is a multi-step enzymatic cascade that begins with a common precursor for triterpenoids and sterols, 2,3-oxidosqualene (B107256).[1] The pathway can be broadly divided into three major stages: the cyclization to form the core skeleton, the oxidation and hydroxylation of this skeleton to form the aglycone mogrol (B2503665), and the subsequent glycosylation to produce various mogrosides.[2][3]

-

Cyclization: The initial and committed step in mogroside biosynthesis is the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid skeleton of this compound.[1] This reaction is catalyzed by the enzyme This compound synthase (CS) , a member of the oxidosqualene cyclase (OSC) family.[1][4] This step represents a critical branch point, diverting the precursor away from the synthesis of phytosterols (B1254722) (via cycloartenol (B190886) synthase) and toward the production of cucurbitane-type triterpenoids.[1]

-

Oxidation/Hydroxylation: Following its synthesis, this compound undergoes a series of oxidation and hydroxylation reactions to produce the key aglycone, mogrol . These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s).[2][3] One key identified enzyme is CYP87D18 , a multifunctional P450 that catalyzes the C-11 oxidation of this compound to produce intermediates such as 11-hydroxy this compound and 11-oxo this compound.[2][3] Further hydroxylations at the C-24 and C-25 positions are necessary to form mogrol, a process that may also involve epoxide hydrolases (EPH).[5]

-

Glycosylation: The final stage, which is responsible for the diversity and intense sweetness of mogrosides, is glycosylation.[6] This process involves the sequential addition of glucose moieties to the mogrol backbone, catalyzed by various UDP-glucosyltransferases (UGTs).[6][7] Specific UGTs exhibit high regio- and substrate-specificity. For example, UGT74AC1 has been shown to transfer a glucose moiety to the C-3 hydroxyl group of mogrol to form mogroside IE.[6] Other identified UGTs, such as UGT720-269-1 and UGT94-289-3 , are responsible for subsequent glycosylations that lead to the formation of the highly sweet mogroside V (M5) and other related compounds.[8] The number and linkage of these glucose units are critical determinants of the final taste profile.[9]

Key Enzymes in Mogroside Biosynthesis

The conversion of this compound to mogrosides is orchestrated by several key enzyme families. The genes encoding these enzymes have been identified through transcriptomic and genomic analysis of S. grosvenorii.[5][9]

| Enzyme Class | Specific Enzyme (Gene) | Function | Reaction Catalyzed | Reference |

| Oxidosqualene Cyclase | This compound Synthase (SgCS) | Skeleton Formation | 2,3-oxidosqualene → this compound | [1][6] |

| Cytochrome P450 | CYP87D18 | C-11 Oxidation | This compound → 11-hydroxy/11-oxo this compound | [2][3] |

| Epoxide Hydrolase | SgEPH | Side Chain Modification | 24,25-epoxythis compound → 24,25-dihydroxythis compound | [5] |

| UDP-Glycosyltransferase | UGT74AC1 | C-3 Glycosylation | Mogrol + UDP-glucose → Mogroside IE | [2][6] |

| UDP-Glycosyltransferase | UGT720-269-1 | Primary Glycosylation | Mogrol + UDP-glucose → Mogroside IA1 / Mogroside IE | [8][10] |

| UDP-Glycosyltransferase | UGT94-289-3 | Branched Glycosylation | Mogroside IIE + UDP-glucose → Siamenoside I / Mogroside V | [8] |

Quantitative Data

Quantitative analyses have been crucial for understanding enzyme efficiency and for developing heterologous production systems.

Table 3.1: Catalytic Efficiency of SgCS Variants

An analysis of single nucleotide polymorphisms (SNPs) in the SgCS gene across different S. grosvenorii varieties revealed variants with different catalytic efficiencies.

| SgCS Protein Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Relative Efficiency Enhancement | Reference |

| 50R573L | 10.24 | Highest wild-type activity | [11] |

| 50K573L (Site-directed mutant) | ~13.6 | 33% enhancement over 50R573L | [1] |

Table 3.2: Heterologous Production of Mogrosides

Metabolic engineering has enabled the production of mogrosides in various chassis organisms. The following table summarizes representative yields.

| Product | Host Organism | Yield (ng/g Fresh Weight) | Reference |

| Mogroside V | Cucumis sativus (Cucumber) | 587 | [12] |

| Siamenoside I | Arabidopsis thaliana | 29.65 - 1036.96 | [13] |

| Mogroside III | Arabidopsis thaliana | 202.75 | [13] |

| Mogroside II-E | Nicotiana benthamiana | 339.27 - 5663.55 | [13] |

| Mogroside III | Nicotiana benthamiana | 148.30 - 252.73 | [13] |

Table 3.3: Mogroside Accumulation During Fruit Development

The composition of mogrosides changes significantly during the maturation of S. grosvenorii fruit.

| Days After Pollination | Predominant Mogroside | Trend | Reference |

| 15 - 45 days | Mogroside IIE | Initial accumulation of lower glycosylated forms | [14] |

| 45 - 60 days | Mogroside III | Conversion from Mogroside IIE | [14] |

| > 60 days | Mogroside V | Rapid glycosylation to highly sweet forms | [14] |

| 75 - 90 days | Mogroside V, Siamenoside I | Accumulation and stabilization of sweet mogrosides | [14] |

Experimental Protocols

The elucidation of the mogroside biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Functional Characterization of Biosynthetic Genes in Yeast

This protocol describes the typical workflow for confirming the function of a candidate gene (e.g., a P450 or UGT) involved in mogroside biosynthesis.

-

Gene Amplification and Cloning: The full-length coding sequence of the candidate gene is amplified from S. grosvenorii cDNA using high-fidelity DNA polymerase. The PCR product is then cloned into a yeast expression vector, such as pESC-Leu, which allows for galactose-inducible expression.[2]

-

Yeast Transformation and Expression: The recombinant plasmid is transformed into a suitable Saccharomyces cerevisiae strain (e.g., BY4741). For characterizing P450s, co-transformation with a second plasmid containing a cytochrome P450 reductase (CPR) gene, like ATR1, is required to provide the necessary reducing equivalents.[2][3]

-

In Vivo Bioconversion: Transformed yeast cultures are grown in selective media. Gene expression is induced by adding galactose. The appropriate substrate (e.g., this compound for a P450, or mogrol for a UGT) is fed to the culture.[2]

-

Metabolite Extraction: After a period of incubation (e.g., 48-72 hours), yeast cells are harvested. For triterpenoids, extraction is typically performed by saponification with alcoholic KOH followed by extraction with an organic solvent like n-hexane or ethyl acetate.[5]

-

Product Analysis: The extracted metabolites are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra to authentic standards.[2][3]

In Vitro Enzymatic Assays for UGTs

This protocol is used to determine the specific activity and substrate preference of a purified UGT enzyme.

-

Protein Expression and Purification: The UGT gene is cloned into an E. coli expression vector, such as pET21a, often with a His-tag for purification. The protein is expressed in an E. coli strain like BL21(DE3) and purified using nickel-affinity chromatography.[6]

-

Reaction Mixture Setup: The standard reaction mixture contains a buffered solution (e.g., Tris-HCl), the purified UGT enzyme, the acceptor substrate (e.g., mogrol), and the sugar donor, UDP-glucose.[6]

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme or substrate and incubated at an optimal temperature (e.g., 30-37°C) for a defined period. The reaction is then terminated, typically by adding an organic solvent like methanol.[6]

-

Product Analysis by HPLC: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC). The formation of a new product peak is monitored, and its identity is confirmed by comparing its retention time to an authentic standard (e.g., mogroside IE) and by subsequent LC-MS analysis to verify the mass.[6]

Quantitative Analysis of Mogrosides by HPLC-MS/MS

This method is used for the accurate quantification of mogrosides in plant tissues or engineered organisms.

-

Sample Preparation: A known weight of powdered, dried plant material (e.g., 2g) is extracted with a solvent, typically 80% methanol, often using ultrasonication to improve efficiency.[13] The mixture is centrifuged, and the supernatant is collected.[13]

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column (e.g., Agilent Poroshell 120 SB C18).[13] A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) (B). The gradient is optimized to separate the different mogroside species.[13]

-

Mass Spectrometric Detection: The column effluent is directed to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13] Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target mogroside.[13]

-

Quantification: The concentration of each mogroside is determined by comparing its peak area to a calibration curve generated using certified reference standards.[11]

Visualizations of Key Pathways and Processes

Mogroside V Biosynthetic Pathway

Caption: The biosynthetic pathway from 2,3-oxidosqualene to the sweet Mogroside V.

Experimental Workflow for Gene Functional Characterization

Caption: A generalized workflow for the functional characterization of a biosynthetic gene.

References

- 1. Identification of a Novel Specific this compound Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Cucurbitadienol in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitadienol, a tetracyclic triterpenoid, serves as a critical metabolic precursor to a diverse array of specialized metabolites involved in plant defense, notably the intensely bitter cucurbitacins and the sweet-tasting mogrosides. While not typically a direct defense compound itself, its biosynthesis is a pivotal and highly regulated step in the production of molecules that protect plants against a wide range of herbivores and pathogens. This technical guide provides an in-depth analysis of this compound's function, focusing on its biosynthesis, the signaling pathways that regulate its production, and its ultimate contribution to plant immunity. We present key quantitative data, detailed experimental protocols for its study, and visual representations of the associated molecular pathways to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against biotic threats. Among the vast array of defensive compounds, triterpenoids play a crucial role. This compound is the foundational skeleton for the cucurbitane-type triterpenoids, a group of specialized metabolites predominantly found in the Cucurbitaceae family (e.g., cucumbers, melons, and pumpkins)[1][2]. The downstream products of this compound, such as cucurbitacins, are well-documented for their potent anti-herbivore properties and a range of pharmacological activities, including anti-cancer and anti-inflammatory effects[1][2]. Understanding the biosynthesis and regulation of this compound is therefore essential for harnessing these bioactive compounds for agricultural and therapeutic purposes.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway is a key branch of the isoprenoid pathway, which is responsible for the production of a wide variety of essential plant molecules.

The Core Biosynthetic Pathway

The formation of this compound is catalyzed by a specific oxidosqualene cyclase (OSC) known as this compound synthase (CbQ or CS)[3][4]. The reaction proceeds as follows:

-

2,3-Oxidosqualene Cyclization: The linear substrate, 2,3-oxidosqualene, is cyclized by this compound synthase to form the characteristic tetracyclic this compound backbone[3][5][6]. This is the committed step in the biosynthesis of all cucurbitane-type triterpenoids[7].

Following its synthesis, this compound serves as a substrate for a suite of tailoring enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) families, which modify the core structure to produce the vast diversity of cucurbitacins and mogrosides[3][8][9].

Regulation of this compound Synthesis and Plant Defense

The production of this compound, and consequently its defensive derivatives, is tightly regulated at the transcriptional level, often in response to biotic and abiotic stresses.

Transcriptional Regulation

Key transcription factors, particularly those from the basic helix-loop-helix (bHLH) family, have been identified as master regulators of the cucurbitacin biosynthetic pathway[5]. In cucumber, the Bitter fruit (Bt) gene encodes a bHLH transcription factor that positively regulates the expression of the Bi gene, which encodes this compound synthase[5].

Induction by Stress Signals

The biosynthesis of cucurbitacins, initiated by this compound production, can be induced by various stress factors, including herbivory and pathogen attack[5][10]. Plant hormones such as jasmonic acid (JA) and abscisic acid (ABA) are implicated in the signaling cascade that leads to the upregulation of cucurbitacin biosynthetic genes[5][11]. For instance, studies have shown that drought, cold, and ABA treatments can up-regulate the expression of Bt and Bi genes in cucumber, leading to increased cucurbitacin C accumulation[5].

Quantitative Data on this compound Synthesis

Direct quantitative data on the defensive properties of this compound itself are limited, as its primary role is that of a precursor. However, the efficiency of its synthesis and its accumulation in engineered systems have been quantified.

| Enzyme/System | Organism | Substrate | Product(s) | Specific Activity / Titer | Reference |

| This compound Synthase (SgCS) | Siraitia grosvenorii | 2,3-Oxidosqualene | This compound | 10.24 nmol min-1 mg-1 | [12] |

| Engineered Saccharomyces cerevisiae | Saccharomyces cerevisiae | Glucose | This compound | 6.1 g/L | [13] |

| CYP87D18 | Siraitia grosvenorii | This compound | 11-oxo this compound, 11-hydroxy this compound | Not specified | [9] |

Experimental Protocols

The study of this compound biosynthesis and its regulation involves a combination of molecular biology, biochemistry, and metabolic engineering techniques.

Functional Characterization of this compound Synthase in Yeast

This protocol is used to confirm the enzymatic function of a candidate this compound synthase gene.

Objective: To express a candidate this compound synthase gene in a yeast strain deficient in its native lanosterol (B1674476) synthase and to detect the production of this compound.

Methodology:

-

Yeast Strain: A lanosterol synthase-deficient mutant of Saccharomyces cerevisiae (e.g., GIL77) is typically used. This strain lacks the ability to produce its own sterols, preventing the background synthesis of related compounds.

-

Vector Construction: The open reading frame of the candidate this compound synthase gene is cloned into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression vector is transformed into the lanosterol synthase-deficient yeast strain.

-

Culture and Induction: The transformed yeast is grown in a suitable medium, and gene expression is induced (e.g., with galactose for the GAL1 promoter).

-

Metabolite Extraction: Yeast cells are harvested, and triterpenoids are extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound based on its mass spectrum and retention time compared to an authentic standard.

Metabolic Engineering in Hairy Roots

This protocol is used to study the effects of overexpressing biosynthetic genes or transcription factors on the production of cucurbitacins.

Objective: To generate hairy root cultures of a cucurbit species that overexpress a gene of interest and to quantify the resulting changes in cucurbitacin profiles.

Methodology:

-

Vector Construction: The gene of interest (e.g., a bHLH transcription factor or a P450 enzyme) is cloned into a binary vector suitable for Agrobacterium rhizogenes-mediated transformation.

-

Agrobacterium Transformation: The binary vector is introduced into A. rhizogenes.

-

Plant Transformation: Sterile explants (e.g., cotyledons or hypocotyls) of the target plant (e.g., Cucurbita pepo) are infected with the transformed A. rhizogenes.

-

Hairy Root Induction and Selection: Hairy roots are induced at the infection sites. These are excised and cultured on a solid medium containing an appropriate antibiotic to eliminate the Agrobacterium.

-

Culture and Growth: Established hairy root lines are cultured in a liquid medium for proliferation.

-

Metabolite Extraction: Hairy root tissue is harvested, freeze-dried, and ground. Metabolites are extracted with a solvent such as methanol.

-

Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify specific cucurbitacins.

Role in Plant Defense: An Indirect but Crucial Contribution

While this compound itself is not known to be a potent deterrent to herbivores or pathogens, its role as the committed precursor to cucurbitacins makes it fundamental to the chemical defense of many plant species[1][2][14]. Cucurbitacins are highly effective feeding deterrents for a wide range of generalist herbivores[2]. They are also known to have antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria[15][16]. Therefore, the synthesis of this compound is the gateway to a powerful and versatile defense system.

Conclusion and Future Perspectives

This compound stands at a critical juncture in the biosynthesis of a class of potent plant defense compounds. While its own direct bioactivity in plant defense appears limited, its formation is the rate-limiting and regulatory checkpoint for the production of cucurbitacins and other defensive metabolites. The elucidation of the this compound biosynthetic pathway and its regulatory networks has opened up new avenues for metabolic engineering to enhance disease and pest resistance in crops. For drug development professionals, understanding this pathway is key to the sustainable production of pharmacologically active cucurbitacins. Future research should focus on the intricate cross-talk between the this compound pathway and other defense signaling networks, as well as the potential for engineering novel cucurbitane-type structures with enhanced therapeutic properties.

References

- 1. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Metabolome and Transcriptome Analyses of Cucurbitacin Biosynthesis in Luffa (Luffa acutangula) [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of this compound Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathogen-activated induced resistance of cucumber: response of arthropod herbivores to systemically protected leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 15. Dependence of activity of cucurbitacin in repression of Botrytis laccase on its structure | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Cucurbitadienol as a Tetracyclic Triterpenoid Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitadienol, a tetracyclic triterpenoid, stands as a critical biosynthetic intermediate in the production of a diverse array of bioactive compounds, most notably cucurbitacins and mogrosides. These natural products, found predominantly in the Cucurbitaceae family, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and potent sweetening properties.[1][2] Understanding the enzymatic transformations originating from this compound is paramount for the metabolic engineering of high-value triterpenoids and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this compound's role, detailing its biosynthetic pathway, the enzymes involved, quantitative data, and the experimental protocols utilized in its study.

Biosynthesis of this compound and its Derivatives

The biosynthesis of cucurbitacins and mogrosides commences with the cyclization of 2,3-oxidosqualene (B107256) to form the foundational this compound skeleton.[3][4] This reaction is catalyzed by the enzyme This compound synthase (CS or CbQ) , an oxidosqualene cyclase.[3][5] Following its formation, the this compound backbone undergoes a series of modifications, primarily orchestrated by cytochrome P450 monooxygenases (CYP450s) and acyltransferases (ACTs) , leading to the vast structural diversity observed in these compounds.[3][4]

Quantitative Data

The enzymatic conversion of this compound and its derivatives has been quantitatively assessed to understand the efficiency and substrate specificity of the involved enzymes. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of this compound Synthase Alleles from Siraitia grosvenorii [6]

| Enzyme Variant | Specific Activity (nmol min⁻¹ mg⁻¹) |

| 50R573L | 10.24 |

| 50C573L | Data not available |

| 50R573Q | Data not available |

| 50C573Q | Data not available |

| 50K573L (mutant) | ~13.6 (33% enhancement over 50R573L) |

Table 2: Enzyme Kinetic Parameters of Acetyltransferases (ACTs) in Watermelon [7]

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Vₘₐₓ (nmol/min/mg) |

| ACT3 | Cucurbitacin B | 11.75 ± 1.74 | 1.24 x 10⁻² | 10.56 x 10² | 10.34 ± 1.12 |

| ACT3 | Cucurbitacin D | 10.39 ± 1.48 | 1.15 x 10⁻² | 11.07 x 10² | 9.58 ± 0.97 |

| ACT3 | Cucurbitacin I | 12.11 ± 2.03 | 1.31 x 10⁻² | 10.82 x 10² | 10.92 ± 1.24 |

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol describes the general steps for producing plant-derived CYP450 enzymes in a host organism like E. coli or yeast for in vitro characterization.

-

Gene Cloning and Vector Construction:

-

The open reading frame of the target CYP450 gene is amplified from cDNA.

-

The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing a suitable promoter and affinity tag (e.g., His-tag) for purification.

-

-

Heterologous Expression:

-

The expression vector is transformed into the host organism.

-

For E. coli, cultures are grown to a specific optical density (OD₆₀₀ of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

For yeast, cultures are grown in a glucose-containing medium and then transferred to a galactose-containing medium to induce expression.

-

-

Cell Lysis and Membrane Fraction Preparation:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer and disrupted by sonication or French press.

-

The cell lysate is centrifuged to pellet cell debris. The supernatant is then ultracentrifuged to pellet the membrane fraction containing the CYP450s.

-

-

Purification:

-

The membrane fraction is solubilized using a detergent.

-

The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The purity of the protein is assessed by SDS-PAGE.

-

Protocol 2: In Vitro Assay of Cytochrome P450 Activity on this compound[8]

This protocol outlines the procedure for determining the enzymatic activity of a purified CYP450 on its substrate, this compound.

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared in a potassium phosphate (B84403) buffer (100 mM, pH 7.5).

-

The mixture contains the purified CYP450 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, and the substrate, this compound (typically around 10 µg).

-

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of NADPH to a final concentration of 1 mM.

-

The reaction mixture is incubated at 30°C for a defined period (e.g., 2 hours).

-

-

Product Extraction:

-

The reaction is stopped, and the products are extracted from the aqueous mixture using an organic solvent such as n-hexane or ethyl acetate.

-

-

Analysis:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the modified this compound derivatives.

-

Protocol 3: Quantification of Cucurbitacins by HPLC-MS/MS[1][9][10][11]

This protocol provides a detailed method for the sensitive and selective quantification of cucurbitacins in biological matrices.

-

Sample Preparation (Plasma): [8]

-

To 100 µL of plasma, add an internal standard.

-

Add 500 µL of dichloromethane, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of specific cucurbitacins. The precursor and product ion masses for each cucurbitacin of interest need to be determined. For Cucurbitacin IIa, a precursor ion (Q1) of m/z 503.2 and a product ion (Q3) of m/z 113.1 can be used.[8]

-

Conclusion

This compound is a cornerstone molecule in the biosynthesis of a wide range of economically and pharmaceutically important triterpenoids. The elucidation of its biosynthetic pathway and the characterization of the enzymes involved are crucial for harnessing the potential of these natural products. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field to further explore the metabolic engineering of cucurbitacin and mogroside pathways, paving the way for the development of novel drugs and sustainable production methods. Further research is warranted to fully characterize the kinetics of all cytochrome P450 enzymes involved in the modification of the this compound scaffold.

References

- 1. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. This compound synthase - Wikipedia [en.wikipedia.org]

- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Anti-inflammatory Effects of Cucurbitadienol: A Technical Guide

Introduction

Cucurbitadienol is a tetracyclic triterpenoid (B12794562) that serves as the foundational precursor for the biosynthesis of a diverse group of highly oxygenated triterpenes known as cucurbitacins. While direct and extensive research on the anti-inflammatory properties of this compound is limited, its pivotal role as the molecular backbone for pharmacologically active cucurbitacins, such as cucurbitacin B, D, E, and I, positions it as a key molecule of interest in the study of inflammation.[1] This technical guide summarizes the current understanding of the anti-inflammatory effects of this compound's derivatives, providing quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

The Biosynthetic Pathway: From this compound to Bioactive Cucurbitacins

Cucurbitacins are synthesized in plants via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA.[2] A series of enzymatic reactions lead to the formation of 2,3-oxidosqualene, which is then cyclized by the enzyme this compound synthase to form the core this compound skeleton.[2][3] Subsequent modifications of the this compound backbone, including oxidation and acetylation at various carbon positions (such as C2, C11, C20, and C25) by enzymes like cytochromes P450 and acyltransferases, give rise to the variety of cucurbitacins.[1][3][4][5]

Anti-inflammatory Mechanisms of Cucurbitacin Derivatives

The anti-inflammatory effects of cucurbitacins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[8][9]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[6]

Cucurbitacins have been shown to inhibit several steps in this pathway. For instance, they can reduce the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[6] Some studies also indicate that cucurbitacins can inhibit the nuclear translocation of NF-κB.[6][9]

References

- 1. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 2. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 3. researchgate.net [researchgate.net]

- 4. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells | MDPI [mdpi.com]

- 8. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Bitterness: A Technical Guide to Cucurbitacin Biosynthesis from the Cucurbitadienol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacins, a class of highly oxygenated tetracyclic triterpenoids, are renowned for their potent biological activities, ranging from anti-inflammatory and anti-cancer effects to their characteristic bitter taste, which serves as a natural defense mechanism in plants of the Cucurbitaceae family. The biosynthesis of these complex molecules originates from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol scaffold, which then undergoes a series of intricate modifications. This technical guide provides an in-depth exploration of the enzymatic cascade that transforms this compound into various cucurbitacin congeners, with a focus on the key enzyme families, their catalytic mechanisms, and the genetic regulation of the pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in metabolic engineering and drug discovery.

Introduction

The diverse structures of cucurbitacins arise from the functionalization of the this compound backbone, primarily through the action of cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs).[1] These modifications, including hydroxylation, oxidation, and acetylation, at various carbon positions, give rise to the wide array of cucurbitacin variants, such as cucurbitacin B, C, and E, each with distinct biological properties.[2] Understanding the biosynthetic pathway at a molecular level is crucial for harnessing the therapeutic potential of these compounds, either through synthetic biology approaches or by targeted breeding of producer plants.[3][4] This guide will systematically dissect the biosynthetic pathway, from the initial cyclization to the final tailoring steps, providing a comprehensive resource for the scientific community.

The Biosynthetic Pathway: From this compound to Bioactive Cucurbitacins

The journey from the universal triterpene precursor, 2,3-oxidosqualene, to the diverse family of cucurbitacins is a multi-step enzymatic process. The initial and committing step is the cyclization of 2,3-oxidosqualene to this compound, catalyzed by the enzyme this compound synthase (CS).[5][6][7] This foundational scaffold is then elaborately decorated by a series of tailoring enzymes.

The Core Scaffold: Formation of this compound

The formation of this compound is the gateway to the entire class of cucurbitacins. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), this compound synthase.[5][6][7]

Biosynthesis of Cucurbitacin E

Cucurbitacin E is a widely studied member of the family, and its biosynthetic pathway is one of the better-characterized routes. The transformation from this compound involves a series of oxidation and acetylation steps.[1][4]

Biosynthesis of Cucurbitacin B

The biosynthesis of Cucurbitacin B shares several enzymatic steps with the Cucurbitacin E pathway, with key divergences in the final modification steps.[3][4]

Biosynthesis of Cucurbitacin C

Cucurbitacin C biosynthesis involves a distinct set of hydroxylation events on the this compound scaffold.[1][4]

Key Enzymes and Their Characteristics

The biosynthesis of cucurbitacins is orchestrated by a suite of specialized enzymes. While comprehensive kinetic data for all enzymes are not yet available, studies on key enzymes have provided valuable insights.

Table 1: Quantitative Data for Key Enzymes in Cucurbitacin Biosynthesis

| Enzyme | Gene Name (example) | Source Organism | Substrate | Product | Specific Activity (nmol min⁻¹ mg⁻¹) | Km (µM) | kcat (s⁻¹) | Reference |

| This compound Synthase | SgCS (50R573L) | Siraitia grosvenorii | 2,3-Oxidosqualene | This compound | 10.24 | 33.8 | - | [3] |

| This compound Synthase | SgCS (50K573L mutant) | Siraitia grosvenorii | 2,3-Oxidosqualene | This compound | - | - | - | [3] |

Note: A dash (-) indicates that the data is not available in the cited literature. The specific activity of the 50K573L mutant was reported to have a 33% enhancement in catalytic efficiency compared to the wild-type 50R573L.[3]

Experimental Protocols

The elucidation of the cucurbitacin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental methodologies.

Heterologous Expression of Biosynthetic Genes in Yeast

Saccharomyces cerevisiae is a widely used host for the functional characterization of plant-derived biosynthetic enzymes.[1][8][9]

Protocol Outline:

-

Gene Cloning: The coding sequences of candidate biosynthetic genes (e.g., CS, CYP450s, ACTs) are amplified from cDNA of the source plant and cloned into yeast expression vectors.

-

Yeast Transformation: The expression plasmids are transformed into a suitable yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Cultivation and Induction: Transformed yeast cells are cultured in an appropriate medium. Gene expression is induced, typically by switching the carbon source (e.g., from glucose to galactose).

-

Metabolite Extraction: After a period of incubation, the yeast cells and culture medium are harvested. Metabolites are extracted using an organic solvent (e.g., ethyl acetate (B1210297) or n-hexane).

-

Analysis: The extracted metabolites are analyzed by GC-MS or LC-MS to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays using purified enzymes or microsomal fractions are essential for determining enzyme kinetics and substrate specificity.[10][11]

General Protocol for a P450 Enzyme Assay:

-

Enzyme Preparation: The P450 enzyme and its corresponding CPR are typically expressed in yeast or E. coli and isolated as microsomal fractions or purified proteins.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., potassium phosphate, pH 7.5), the enzyme preparation, the substrate (e.g., this compound), and a cofactor (NADPH).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Extraction: The reaction is stopped, often by the addition of a solvent like ethyl acetate, which also serves to extract the products.

-

Analysis: The extracted products are analyzed by chromatographic methods (TLC, HPLC, GC-MS) to identify and quantify the enzymatic products.

Analytical Techniques for Cucurbitacin Characterization

The structural elucidation and quantification of cucurbitacins rely heavily on sophisticated analytical techniques.

4.3.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the separation, detection, and identification of cucurbitacins in complex mixtures.[5][12][13]

Methodological Overview:

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is commonly used for separation. A gradient elution with solvents like water (often with formic acid) and acetonitrile/isopropanol is typically employed.[12]

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization source, often operated in both positive and negative ion modes. High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used for accurate mass measurements and fragmentation analysis (MS/MS) to aid in structural identification.[5][12]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural determination of novel cucurbitacins.[14][15][16]

Protocol for NMR Data Acquisition:

-

Sample Preparation: The purified cucurbitacin is dissolved in a deuterated solvent (e.g., pyridine-d5).

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D ¹H NMR: To determine proton chemical shifts and coupling constants.

-

1D ¹³C NMR: To identify the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are crucial for assigning the complete structure.

-

-

Data Analysis: The spectral data is processed and analyzed to assign all proton and carbon signals and confirm the molecular structure.[14]

Regulation of Cucurbitacin Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. Basic helix-loop-helix (bHLH) transcription factors have been identified as key regulators that can activate the expression of biosynthetic genes in a tissue-specific manner.[17][18][19] Overexpression of these transcription factors has been shown to significantly increase the accumulation of cucurbitacins.[18]

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of cucurbitacins from the this compound scaffold. The identification and functional characterization of key enzymes, particularly CYPs and ACTs, have provided a roadmap for understanding the chemical diversity of this important class of natural products. The ability to reconstitute parts of the pathway in heterologous hosts like yeast and tobacco opens up exciting possibilities for the sustainable production of high-value cucurbitacins for pharmaceutical applications.[1][8][9]

Future research should focus on:

-

Elucidating the remaining uncharacterized steps in the biosynthesis of various cucurbitacins.

-

Performing comprehensive kinetic studies on all the enzymes in the pathway to create a complete quantitative model.

-

Engineering more efficient enzymes through techniques like site-directed mutagenesis to improve product yields.[3]

-

Optimizing microbial production platforms for the industrial-scale synthesis of specific cucurbitacins.

This in-depth technical guide serves as a foundational resource for researchers aiming to delve deeper into the fascinating world of cucurbitacin biosynthesis and to unlock its full potential for the benefit of human health.

References

- 1. Chen G, et al. (2024) | SGD [yeastgenome.org]

- 2. Frontiers | Site-directed mutagenesis identified the key active site residues of 2,3-oxidosqualene cyclase HcOSC6 responsible for cucurbitacins biosynthesis in Hemsleya chinensis [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. maxapress.com [maxapress.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Oxidation of this compound Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. benchchem.com [benchchem.com]

- 15. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1H and 13C NMR signal assignment of cucurbitacin derivatives from Citrullus colocynthis (L.) Schrader and Ecballium elaterium L. (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative genomics analysis of bHLH genes in cucurbits identifies a novel gene regulating cucurbitacin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 19. Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Heart of Bitter Gold: A Technical Guide to the Cyclization of 2,3-Oxidosqualene into Cucurbitadienol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biochemical transformation responsible for the synthesis of cucurbitadienol, the committed precursor to the vast and pharmacologically significant family of cucurbitacins. Herein, we provide a comprehensive overview of the enzymatic cyclization of 2,3-oxidosqualene (B107256), focusing on the pivotal role of this compound synthase. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular processes to empower researchers in the fields of natural product chemistry, enzyme engineering, and drug discovery.

Introduction: The Gateway to Cucurbitacin Diversity

Cucurbitacins, a class of tetracyclic triterpenoids, are renowned for their potent biological activities, including anti-inflammatory and anti-cancer properties.[1] Their biosynthesis initiates with the remarkable cyclization of the linear substrate, (3S)-2,3-oxidosqualene, into the foundational cucurbitane skeleton of this compound.[2][3][4] This intricate reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) known as this compound synthase (EC 5.4.99.33).[5] Understanding the mechanism, kinetics, and stereochemistry of this enzymatic step is paramount for the heterologous production of high-value cucurbitacins and the rational design of novel therapeutic agents.

The Cyclization Cascade: A Mechanistic Overview

The transformation of the flexible, linear 2,3-oxidosqualene into the rigid, polycyclic this compound is a feat of enzymatic precision. The reaction proceeds through a series of concerted, yet distinct, electronic rearrangements within the active site of this compound synthase.

The currently accepted mechanism involves a protonation-initiated cascade that begins with the opening of the epoxide ring of 2,3-oxidosqualene. This initial step generates a tertiary carbocation, which then triggers a series of stereospecific ring closures. The folding of the substrate within the enzyme's active site is crucial, adopting a pre-organized chair-boat-chair conformation that dictates the final stereochemistry of the product.[6][7] Following the formation of the tetracyclic ring system, a series of hydride and methyl shifts occur, ultimately leading to the deprotonation and formation of the final product, this compound.

Quantitative Analysis of this compound Synthase Activity

The efficiency of this compound synthase can be quantified through kinetic analysis. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for 2,3-oxidosqualene. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of the enzyme is best described by the kcat/Km ratio.

| Enzyme Source | Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Siraitia grosvenorii | 50R573L | 10.24 | 25.3 | 0.013 | 514 | [8] |

| Siraitia grosvenorii | 50C573L | 1.28 | - | - | - | [8] |

| Siraitia grosvenorii | 50R573Q | 0.64 | - | - | - | [8] |

| Siraitia grosvenorii | 50C573Q | 0.32 | - | - | - | [8] |

| Siraitia grosvenorii | 50K573L (mutant) | 13.6 | 24.8 | 0.017 | 685 | [8] |

Table 1: Kinetic parameters of this compound synthase variants from Siraitia grosvenorii. A dash (-) indicates that the data was not reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound synthase.

Heterologous Expression and Purification of this compound Synthase

The production of recombinant this compound synthase is typically achieved through heterologous expression in Saccharomyces cerevisiae (yeast) strains deficient in their native lanosterol (B1674476) synthase, such as GIL77. This minimizes the background production of other triterpenoids.

Protocol:

-

Gene Cloning and Vector Construction:

-

The full-length cDNA of the this compound synthase gene is amplified by PCR from a suitable plant source (e.g., Cucurbita pepo, Siraitia grosvenorii).

-

The amplified gene is cloned into a yeast expression vector, such as pYES2, under the control of a galactose-inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

The recombinant plasmid is transformed into a lanosterol synthase-deficient yeast strain (e.g., GIL77) using the lithium acetate/polyethylene glycol method.

-

Transformants are selected on appropriate synthetic defined medium lacking the auxotrophic marker present on the expression vector.

-

-

Protein Expression:

-

A single colony of the transformed yeast is inoculated into selective medium containing glucose and grown overnight.

-

The culture is then used to inoculate a larger volume of selective medium containing galactose to induce protein expression. The culture is incubated for 48-72 hours at 30°C with shaking.

-

-

Cell Lysis and Microsome Preparation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is washed and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Cells are disrupted by mechanical means (e.g., glass bead vortexing or a French press).

-

The cell lysate is centrifuged at a low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound this compound synthase.

-

-